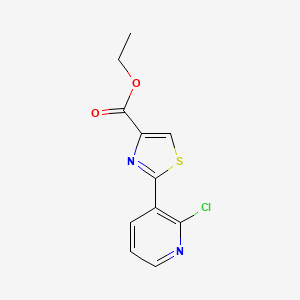
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 2-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness in large-scale production .
化学反应分析
Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The ester group can react with amines to form amides, expanding its chemical versatility.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiazole derivatives with varied functional groups.
- Oxidized or reduced forms of the thiazole ring.
- Amide derivatives from ester-amine condensation .
科学研究应用
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: Used in the development of insecticides and herbicides due to its bioactive nature.
Material Science: Incorporated into polymers and advanced materials for enhanced properties
作用机制
The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in microbial and cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
相似化合物的比较
Ethyl 2-(2-Pyridin-3-yl)thiazole-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Aminothiazole Derivatives: Possess an amino group instead of an ester, leading to distinct pharmacological properties.
Uniqueness: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new bioactive molecules and materials .
生物活性
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal and agricultural chemistry. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a chlorinated pyridine moiety, which contributes to its unique reactivity and biological properties. The presence of the chlorine atom on the pyridine ring allows for various substitution reactions, enhancing the compound's versatility in synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to:
- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Disrupt Metabolic Processes : In agricultural applications, it may interfere with the metabolic processes of pests, leading to their elimination.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess:
- Fungicidal Activity : Effective against various fungal strains at concentrations as low as 50 μg/mL .
- Antibacterial Properties : Compounds have demonstrated activity against bacterial strains by disrupting peptidoglycan biosynthesis pathways.
Antiviral Activity
This compound has also been investigated for its antiviral potential. A related compound showed effectiveness against the Hepatitis C virus, indicating a broader spectrum of antiviral activity among thiazole derivatives .
Case Studies
- High Throughput Screening (HTS) : A study utilizing HTS identified this compound as a lead compound in enforcing Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell research .
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that many compounds exhibited significant antifungal and antibacterial activities, reinforcing the importance of the thiazole scaffold in drug development .
Data Table: Biological Activities of this compound
| Activity Type | Concentration (μg/mL) | Observed Effect |
|---|---|---|
| Antifungal | 50 | Good fungicidal activity |
| Antibacterial | Varies | Disruption of peptidoglycan biosynthesis |
| Antiviral | 100 | Effective against Hepatitis C virus |
属性
分子式 |
C11H9ClN2O2S |
|---|---|
分子量 |
268.72 g/mol |
IUPAC 名称 |
ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3 |
InChI 键 |
SOYZYDLLHZUZQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















